3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride
Overview
Description
3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is a highly reactive organic compound with various applications in research and industry. It has a molecular formula of C9H11ClFNO4S2 and a molecular weight of 315.77 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClFNO4S2/c1-2-5-17(13,14)12-9-4-3-7(6-8(9)11)18(10,15)16/h3-4,6,12H,2,5H2,1H3 . This indicates that the compound contains a benzene ring with a fluoro group at the 3rd position and a sulfonyl chloride group at the 1st position. At the 4th position, there is a sulfonamido group attached to a propane chain.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 315.77 . Unfortunately, specific information such as density, boiling point, and melting point are not available in the current resources.Scientific Research Applications
Synthesis and Fuel-Cell Applications
A study by Bae, Miyatake, and Watanabe (2009) highlights the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications. These copolymers demonstrated higher proton conductivity and mechanical properties compared to random copolymers, making them promising for fuel cell applications. The research utilized bis(4-fluorophenyl)sulfone and chlorosulfonic acid for sulfonation, indicating the potential use of similar fluorinated sulfonyl chlorides in such syntheses (Bae, Miyatake, & Watanabe, 2009).
Material Science and Hydrophobic Agents
Dyachenko, Nikitin, and Igumnov (2018) developed new synthetic routes to potential hydrophobic agents, showcasing the utility of fluorine-containing sulfonyl chlorides for creating N-[3-(triethoxysilyl)propyl]-3-(polyfluoroheptyloxy)propane-1-sulfonamides. These compounds, characterized by NMR spectroscopy, mass spectrometry, and elemental analysis, are under investigation for their hydrophobizing properties, underscoring the importance of fluorinated sulfonyl chlorides in material science applications (Dyachenko, Nikitin, & Igumnov, 2018).
Radiolabelling for PET Imaging
Research by Löser et al. (2013) explores the use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines, contributing to the development of compounds for positron emission tomography (PET) imaging. This study highlights the versatility and importance of fluorinated sulfonyl chlorides in synthesizing radiolabelled compounds for medical imaging applications (Löser, Fischer, Hiller, Köckerling, Funke, Maisonial, Brust, & Steinbach, 2013).
Antibacterial Activity
Oliveira et al. (2016) synthesized new sulfonamides derived from carvacrol, demonstrating high antibacterial activity against resistant Staphylococcus aureus strains. This research illustrates the potential biomedical applications of sulfonamides, possibly synthesized using related sulfonyl chlorides, in combating antibiotic-resistant bacteria (Oliveira, Llanes, Brighente, Nunes, Yunes, Júnior, Baumgart, Aust, & Cruz, 2016).
Properties
IUPAC Name |
3-fluoro-4-(propylsulfonylamino)benzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO4S2/c1-2-5-17(13,14)12-9-4-3-7(6-8(9)11)18(10,15)16/h3-4,6,12H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYRUGUBIZLGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.